N,N'-Bis(2-methyl-5-nitrophenyl)formamidine
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Overview
Description
N,N’-Bis(2-methyl-5-nitrophenyl)formamidine is a chemical compound with the molecular formula C15H14N4O4 and a molecular weight of 314.303 g/mol . This compound is known for its unique structure, which includes two nitrophenyl groups attached to a formamidine core. It is used primarily in research settings and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine typically involves the reaction of 2-methyl-5-nitroaniline with formamidine acetate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-methyl-5-nitrophenyl)formamidine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major products are the corresponding diamine derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N,N’-Bis(2-methyl-5-nitrophenyl)formamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and formamidine core play a crucial role in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-chloro-2-methylphenyl)formamidine: Similar structure but with chloro substituents instead of nitro groups.
N,N’-Bis(2-methyl-5-aminophenyl)formamidine: The nitro groups are reduced to amines.
Uniqueness
N,N’-Bis(2-methyl-5-nitrophenyl)formamidine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
30878-35-4 |
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Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N,N'-bis(2-methyl-5-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C15H14N4O4/c1-10-3-5-12(18(20)21)7-14(10)16-9-17-15-8-13(19(22)23)6-4-11(15)2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
SGAHUNZKOXQOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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